2-[4-(Propan-2-yl)cyclohexyl]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)azetidine |
InChI |
InChI=1S/C12H23N/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-12/h9-13H,3-8H2,1-2H3 |
InChI Key |
QFVGRXIWAZCIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C2CCN2 |
Origin of Product |
United States |
Synthetic Methodologies for Azetidine Ring Systems
Cyclization-Based Approaches to Azetidine (B1206935) Formation
Cyclization reactions, wherein a linear precursor undergoes an intramolecular ring-closing event, are a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to complete the heterocyclic ring.
One of the most common and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. This approach involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, leading to the displacement of a leaving group and subsequent ring closure. A classic example is the cyclization of γ-amino alcohols or their derivatives. In these reactions, the amino group acts as the nucleophile, and the hydroxyl group is typically converted into a better leaving group, such as a mesylate or tosylate, to facilitate the substitution.
The success of these reactions is often dependent on the nature of the substrate and the reaction conditions. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines can be catalyzed by Lewis acids like lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) to produce azetidines with high regioselectivity. nih.govfrontiersin.org This method has been shown to be effective even with substrates containing acid-sensitive functional groups. nih.govfrontiersin.org
Table 1: Examples of Intramolecular Nucleophilic Substitution for Azetidine Synthesis
| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| γ-Amino alcohol derivative | Base | Azetidine | Varies | nih.gov |
| cis-3,4-Epoxy amine | La(OTf)₃, DCE, reflux | 3-Hydroxyazetidine | 81 | nih.govfrontiersin.org |
| N-Boc-3-iodo-azetidine | LDA | 2-Azetine | --- | nih.gov |
Reductive cyclization represents another important strategy for the synthesis of azetidines. A notable example is the reduction of β-lactams (azetidin-2-ones). rsc.orgresearchgate.net Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are commonly employed for this transformation. rsc.org This method provides a convenient route to various substituted azetidines, leveraging the vast chemistry developed for β-lactam synthesis. However, care must be taken as the presence of Lewis acidic reagents can sometimes lead to the undesired ring-opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. rsc.org
Another approach involves the reductive amination of a suitable precursor. For example, a chiral azetidine-piperidine was synthesized via the cyclization of an intermediate imine in the presence of sodium cyanoborohydride (NaCNBH₃). rsc.org
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel pathways and increased efficiency.
Palladium-Catalyzed Cyclizations: Palladium catalysts have been successfully used to mediate the intramolecular amination of C(sp³)–H bonds. organic-chemistry.orgacs.org This approach allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring. organic-chemistry.orgacs.org For instance, picolinamide (PA) protected amine substrates can undergo intramolecular amination at the γ-position to yield azetidines. organic-chemistry.orgacs.org This method is advantageous due to its use of relatively low catalyst loading and inexpensive reagents. organic-chemistry.orgacs.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This strategy has also been extended to construct complex polycyclic nitrogen-containing heterocycles that include an azetidine ring. acs.org
Gold-Catalyzed Cyclizations: Gold catalysts have proven effective in promoting the cyclization of N-propargylsulfonamides to form azetidin-3-ones. nih.gov This process involves the generation of a reactive α-oxogold carbene intermediate via intermolecular alkyne oxidation, which then undergoes intramolecular N-H insertion. nih.gov Furthermore, gold catalysis can be employed in the divergent synthesis of annelated β-lactams from enyne-tethered oxazolidines. rsc.org A rare 4-exo-dig cyclization of N-tosyl homopropargyl amines, catalyzed by gold, has also been reported to produce stereoselective (Z)-2-alkylidene-1-tosylazetidines. acs.orgnih.gov
Ti(IV)-mediated Cyclizations: Titanium (IV) complexes can mediate the synthesis of spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.netrsc.org This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent. nih.govresearchgate.netrsc.org
Table 2: Examples of Catalytic Cyclizations for Azetidine Synthesis
| Catalyst System | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|
| Palladium | Picolinamide (PA) protected amine | Azetidine | Intramolecular C(sp³)–H amination | organic-chemistry.orgacs.org |
| Gold | N-propargylsulfonamide | Azetidin-3-one | α-oxogold carbene intermediate | nih.gov |
| Titanium (IV) | Oxime ether | Spirocyclic NH-azetidine | Kulinkovich-type mechanism | nih.govresearchgate.netrsc.org |
Cycloaddition Reactions for Azetidine Construction
Cycloaddition reactions provide a powerful and convergent approach to the azetidine ring system by forming two new bonds in a single step.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing functionalized azetidines. nih.govrsc.org This reaction can be initiated by direct UV irradiation or through the use of a photosensitizer. nih.govrsc.org While intermolecular versions are common, intramolecular aza Paternò-Büchi reactions have also been successfully employed. nih.gov
Recent advancements have focused on the use of visible light-mediated photocatalysis to overcome some of the limitations of traditional UV-based methods. nih.govspringernature.comresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org For example, iridium photocatalysts have been used to facilitate the [2+2] cycloaddition between oximes and olefins via a triplet energy transfer mechanism. chemrxiv.org This approach offers mild reaction conditions, low catalyst loadings, and good functional group tolerance. chemrxiv.org
Beyond photocycloadditions, other cycloaddition strategies have been developed for the construction of azetidine rings. The Staudinger synthesis, a formal [2+2] cycloaddition between a ketene and an imine, is a well-established and versatile method for preparing β-lactams (azetidin-2-ones). mdpi.comresearchgate.netrsc.orgresearchgate.netnih.gov Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com
Other formal cycloaddition approaches include the reaction of imines with isocyanates and the use of allenoates and imines in amine-catalyzed cycloadditions. nih.govmagtech.com.cn Additionally, Lewis acid-catalyzed stepwise [2+2] cycloadditions have been reported for the generation of 2-azetines from substituted iminopyruvates and aryl alkynes. nih.gov
Ring Rearrangement Strategies Towards Azetidines
Ring rearrangement reactions offer powerful and often elegant pathways to the azetidine core by manipulating the ring size of existing cyclic precursors. These strategies leverage the release of ring strain or thermodynamically driven transformations to achieve the desired four-membered heterocycle.
Ring Expansions of Aziridines and Related Three-Membered Heterocycles
The expansion of highly strained three-membered rings, particularly aziridines, into the comparatively more stable four-membered azetidine system is a synthetically valuable approach. rsc.orgrsc.org This one-carbon homologation can be achieved through various mechanisms.
One established method involves the thermal isomerization of certain aziridine derivatives. For instance, aziridines substituted with appropriate functional groups can rearrange to form azetidines upon heating. rsc.org A notable example is the thermal isomerization of kinetically favored aziridines to the thermodynamically preferred azetidines, which can be achieved by refluxing in a suitable solvent like DMSO. rsc.org
More recent advancements utilize metal-catalyzed reactions. The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.govscispace.comresearchgate.net This transformation is believed to proceed through an aziridinium ylide intermediate, which then undergoes a ring-opening and closing cascade. nih.govresearchgate.net Similarly, yttrium-catalyzed [3+1] cycloaddition reactions between aziridines containing a dicarboxylate moiety and aromatic isocyanides have been developed to afford azetidine derivatives. rsc.org
Engineered enzymes have also been employed for this transformation. A laboratory-evolved variant of cytochrome P450 has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective rsc.orgrsc.org-Stevens rearrangement, a reaction that is challenging to control with conventional catalysts. nih.gov
| Method | Precursor | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Thermal Isomerization | Substituted Aziridines | Refluxing in DMSO at 70 °C | Transforms kinetically controlled aziridine to thermodynamic azetidine product. | rsc.org |
| [3+1] Ring Expansion | Methylene Aziridines | Rhodium-bound carbenes | Highly stereoselective; proceeds via an ylide intermediate. | nih.govresearchgate.net |
| Biocatalytic Ring Expansion | N-Acyl Aziridines | Engineered Cytochrome P450, Diazo compound | Highly enantioselective (99:1 er); overcomes competing side reactions. | nih.gov |
Ring Contractions from Five-Membered Heterocycles
The contraction of more common five-membered rings, such as pyrrolidines, into the more strained azetidine system is a less common but synthetically useful strategy. rsc.orgmagtech.com.cn This approach typically requires the installation of specific functional groups that facilitate the extrusion of a carbon atom from the ring.
A notable example is the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This reaction is proposed to occur via nucleophilic addition to the amide carbonyl group, followed by N–C(O) cleavage. The resulting intermediate undergoes an intramolecular cyclization through an SN2 mechanism, leading to the contracted azetidine ring. This method is versatile, allowing for the synthesis of various α-acylated azetidines by using different alcohols and amines as nucleophiles. rsc.org
| Precursor | Reagents/Conditions | Product Type | Mechanism Highlights | Reference |
|---|---|---|---|---|
| α-bromo-N-sulfonylpyrrolidinones | K2CO3, MeCN/MeOH (9:1), 60 °C | α-carbonylated N-sulfonylazetidines | Nucleophilic addition, N-C(O) cleavage, intramolecular SN2 cyclization. | rsc.org |
Functional Group Transformations for Azetidine Synthesis (e.g., Reduction of Azetidin-2-ones)
The transformation of pre-existing functional groups on a four-membered ring is a cornerstone of azetidine synthesis. bohrium.comresearchgate.net Among the most prevalent of these methods is the reduction of azetidin-2-ones, also known as β-lactams. magtech.com.cnresearchgate.net The ready availability of β-lactams, stemming from their historical importance in antibiotic chemistry, makes them attractive starting materials. nih.gov
The reduction of the β-lactam carbonyl group to a methylene group provides direct access to the corresponding azetidine. rsc.org However, this transformation can be challenging due to the strained nature of the ring, which can lead to ring-opening side reactions. rsc.org Specific reducing agents are often required for a successful and chemoselective reduction. Hydroalanes have been identified as particularly effective reagents for this purpose. acs.org Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are considered convenient for the chemoselective synthesis of azetidines from β-lactams. rsc.org Careful control of reaction conditions is crucial to prevent cleavage of the four-membered ring, especially when electron-rich substituents are present on the azetidine nucleus. rsc.org
| Precursor | Reducing Agent | Key Challenge | Advantage | Reference |
|---|---|---|---|---|
| Azetidin-2-one (β-Lactam) | Hydroalanes (e.g., DIBAL-H) | Potential for ring-opening of the strained ring. | Provides direct access to the azetidine core from readily available starting materials. | rsc.orgacs.org |
Recent Innovations and Emerging Synthetic Routes for Functionalized Azetidines
The field of azetidine synthesis has seen remarkable progress in recent years, with the development of novel strategies that offer improved efficiency, selectivity, and functional group tolerance. rsc.orgrsc.orgmagtech.com.cn
One significant area of innovation is the use of photocatalysis. Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using visible light and an iridium photocatalyst, to construct the azetidine ring. rsc.org This aza-Paterno-Büchi reaction provides access to densely functionalized azetidines that would be difficult to obtain through other methods. rsc.orgnih.gov The mild reaction conditions are a key advantage of this approach. nih.gov
Palladium-catalyzed C–H amination has also emerged as a powerful tool. Gaunt and co-workers developed a Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination to synthesize functionalized azetidines. rsc.org The reaction proceeds through a Pd(IV) intermediate and demonstrates excellent tolerance for various functional groups. rsc.org
Another innovative strategy is the strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). The Aggarwal group has shown that the high ring strain in ABBs can be harnessed for modular azetidine synthesis. rsc.orgorganic-chemistry.org For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst rapidly furnishes bis-functionalized azetidines. organic-chemistry.org
| Method | Key Reagents/Catalyst | Precursors | Significance | Reference |
|---|---|---|---|---|
| Visible-Light Photocatalysis (Aza-Paterno-Büchi) | Ir(III) photocatalyst, blue light | 2-isoxazoline-3-carboxylates and alkenes | Mild conditions, constructs densely functionalized azetidines. | rsc.orgnih.gov |
| Palladium-Catalyzed C-H Amination | Pd(II) catalyst, oxidant (benziodoxole tosylate) | Amines with accessible γ-C(sp³)-H bonds | Excellent functional group tolerance, intramolecular cyclization. | rsc.org |
| Strain-Release Homologation | Cu(OTf)2, Organometal reagents | 1-Azabicyclo[1.1.0]butane (ABB) | Rapidly provides bis-functionalized azetidines by leveraging ring strain. | rsc.orgorganic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of Azetidine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For 2-[4-(propan-2-yl)cyclohexyl]azetidine, both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while advanced 2D NMR techniques establish connectivity and spatial relationships.
A standard ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the cyclohexyl ring, and the propan-2-yl group. The chemical shifts (δ) of the azetidine protons are particularly informative. For instance, the proton at the C2 position, being adjacent to the nitrogen atom, would typically appear at a downfield chemical shift compared to the other ring protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the azetidine ring carbons are sensitive to the substitution pattern and ring strain.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR (δ, ppm) | Hypothetical ¹³C NMR (δ, ppm) |
|---|---|---|
| Azetidine-H2 | 3.5 - 3.8 | 60 - 65 |
| Azetidine-H3 | 2.0 - 2.3 | 25 - 30 |
| Azetidine-H4 | 3.2 - 3.5 | 45 - 50 |
| Cyclohexyl-H | 0.9 - 1.9 | 26 - 45 |
| Propan-2-yl-CH | 1.5 - 1.8 | 30 - 35 |
The relative stereochemistry of substituents on the azetidine and cyclohexyl rings can be determined through the analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. For the azetidine ring, the coupling constants between H2-H3 and H3-H4 protons can help establish the cis or trans relationship of the cyclohexyl substituent.
NOE experiments, such as NOESY or ROESY, provide information about the spatial proximity of protons. For this compound, an NOE correlation between the azetidine-H2 proton and specific protons on the cyclohexyl ring would confirm their cis relationship. Similarly, NOEs can help determine the preferred orientation of the propan-2-yl group on the cyclohexyl ring.
The four-membered azetidine ring is not planar and undergoes a puckering motion. The preferred conformation can be inferred from NMR data. The puckering of the ring influences the dihedral angles between adjacent protons, which in turn affects their coupling constants. By analyzing these J-values, often in conjunction with computational modeling, the most stable ring conformation can be proposed. The conformation of the cyclohexyl ring, typically a chair form, and the equatorial or axial preference of the azetidine and propan-2-yl substituents can also be determined from coupling constant analysis and NOE data.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including absolute stereochemistry and precise bond lengths and angles. For a chiral molecule like this compound, crystallographic analysis of a single crystal can definitively establish the absolute configuration of all stereocenters, provided a heavy atom is present or anomalous dispersion techniques are used.
The crystal structure would reveal the precise puckering of the azetidine ring, the chair conformation of the cyclohexyl ring, and the relative orientations of the substituents. This solid-state information is invaluable for corroborating the conformational preferences deduced from NMR studies in solution.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₃N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming the molecular formula.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
|---|
The fragmentation pattern observed in the mass spectrum can also provide structural information. Cleavage of the bonds within the azetidine and cyclohexyl rings would lead to characteristic fragment ions, helping to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H bonds.
Table 3: Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Azetidine) | Stretching | 3300 - 3500 (weak to medium) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 (strong) |
| N-H (Azetidine) | Bending | 1590 - 1650 (variable) |
The presence of a band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine in the azetidine ring. The strong absorptions in the 2850-3000 cm⁻¹ range would confirm the presence of aliphatic C-H bonds in the cyclohexyl and propan-2-yl groups.
Stereochemical Control and Conformational Analysis of Azetidine Derivatives
Strategies for Stereoselective Azetidine (B1206935) Synthesis
The construction of stereochemically defined azetidines is a key challenge in organic synthesis. The rigidity of the four-membered ring, compared to larger heterocycles, allows for effective stereoselective functionalization based on the steric influence of existing substituents. rsc.org
Enantioselective Approaches to Azetidine Building Blocks
The synthesis of enantioenriched azetidines often relies on one of three main strategies: the use of chiral auxiliaries, asymmetric catalysis, or the employment of starting materials from the chiral pool.
Chiral tert-butanesulfinamides have proven to be effective chiral auxiliaries for the synthesis of C2-substituted azetidines. acs.org This method involves a three-step sequence starting from 3-chloropropanal (B96773) and provides access to a variety of azetidines with aryl, vinyl, and alkyl substituents at the C2-position with high stereoselectivity. acs.org The sulfinamide group directs the addition of organometallic reagents, and either enantiomer of the final product can be accessed by selecting the corresponding (R)- or (S)-sulfinamide. acs.org
Asymmetric catalysis offers a powerful route to chiral azetidines. For instance, copper-catalyzed [3+1]-cycloadditions can generate 2-azetines with high enantiomeric excess, which can then be reduced to the corresponding chiral azetidines. nih.gov A highly enantioselective copper-catalyzed boryl allylation of 2-substituted azetines allows for the synthesis of chiral cis-2,3-disubstituted azetidines, installing two new stereogenic centers with excellent control. acs.org Similarly, metal-catalyzed asymmetric reduction of prochiral azetinyl-carboxylic acids provides access to a library of functionalized azetidine carboxylic acid compounds. acs.org
Utilizing readily available chiral starting materials, such as amino acids or chiral amines, is another common approach. rsc.org For example, a concise route to enantiomerically pure spiro-azetidinepiperidines involves the reaction of a piperidine (B6355638) chloroaldehyde with a chiral amine in a one-pot reductive amination, where the enantiopurity of the starting amine is retained in the final product. doi.org
| Method | Catalyst/Auxiliary | Product Type | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Asymmetric Boryl Allylation | Cu(I)/bisphosphine | cis-2,3-disubstituted azetidines | Good to excellent | High ee and dr | acs.org |
| Chiral Auxiliary Approach | (R)- or (S)-tert-butanesulfinamide | C2-substituted azetidines | 44% over 3 steps (gram-scale) | 85:15 dr | acs.org |
| One-Pot Reductive Amination | Chiral amine | Spiro-azetidinepiperidines | Near quantitative | 96-97% ee (retained from amine) | doi.org |
| Asymmetric Hydrogenation | Chiral Ruthenium Complexes | 2-Azetidinylcarboxylic acids | Good | Excellent enantiopurity | acs.org |
Diastereoselective Methods for Substituted Azetidines
Control over the relative stereochemistry of multiple substituents on the azetidine ring is crucial for defining its three-dimensional structure. Several diastereoselective methods have been developed to achieve this.
One such method is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the products can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Another powerful technique is the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles. rsc.org For example, the treatment of a diastereomerically pure N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester N-borane complex with a base followed by an electrophile leads to α-substituted products with high diastereoselectivity. rsc.org
The hydrogenation of substituted 2-azetines is also a highly diastereoselective process. nih.gov Hydrogenation of chiral alkylidene-azetidines using Pearlman's catalyst proceeds smoothly to provide the corresponding C2-substituted azetidines with good to excellent levels of diastereoselectivity, favoring the cis isomers. nih.gov Similarly, the hydrogenation of chiral p-methoxybenzyl azetine-2-carboxylates, formed via asymmetric [3+1]-cycloaddition, yields all-cis tetrasubstituted azetidine-2-carboxylic acid derivatives. researchgate.net
A general and scalable two-step method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has also been described. acs.org This regio- and diastereoselective synthesis proceeds from oxiranylmethyl-substituted benzylamines via a kinetically controlled reaction that favors the formation of the strained four-membered ring over the thermodynamically preferred five-membered ring. acs.org
| Reaction | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Iodine-Mediated Cyclization | Homoallyl amines | cis-2,4-Azetidines | 4-exo trig cyclization with complete stereocontrol. | nih.gov |
| α-Alkylation | N-borane azetidine-2-carbonitrile (B3153824) complex | α-Alkylated azetidine-2-carbonitriles | High diastereoselectivity (e.g., 72% yield of one diastereomer vs 2% of the other). | rsc.org |
| Hydrogenation | Chiral alkylidene-azetidines | cis-C2-substituted azetidines | Good to excellent diastereoselectivity. | nih.gov |
| Superbase-Induced Cyclization | Oxiranylmethyl-substituted benzylamines | trans-3-(hydroxymethyl)-2-arylazetidines | Kinetically controlled, highly regio- and diastereoselective. | acs.org |
Chirality Transfer Mechanisms in Azetidine-Forming Reactions
The transfer of stereochemical information from a chiral source to the azetidine product is fundamental to many stereoselective syntheses. In reactions employing chiral auxiliaries like tert-butanesulfinamide, the chiral sulfinyl group effectively shields one face of the imine, directing nucleophilic attack to the opposite face and thus controlling the stereochemistry at the newly formed chiral center. researchgate.net
In the one-pot synthesis of spiro-azetidinepiperidines, the chirality is transferred directly from a chiral amine starting material. doi.org The reaction proceeds through an iminium intermediate, and the existing stereocenter in the amine backbone dictates the facial selectivity of the subsequent reduction and cyclization steps, resulting in a product with the same enantiomeric excess as the starting amine. doi.org
Catalytic processes also rely on efficient chirality transfer. In the copper-catalyzed asymmetric boryl allylation of azetines, the proposed mechanism involves the formation of a chiral alkyl cuprate (B13416276) intermediate. acs.org The reaction proceeds via a syn-addition of the copper-boryl species to the double bond of the azetine, where the chiral catalyst provides effective facial discrimination, leading to complete diastereoselectivity and high enantioselectivity. acs.org
Conformational Studies of Azetidine Ring Systems
The biological activity and chemical reactivity of azetidine derivatives are intrinsically linked to the conformation of the four-membered ring. Unlike planar aromatic rings, the azetidine ring is puckered.
Theoretical and Experimental Conformational Analysis of Azetidine Derivatives
Experimental studies, such as gas-phase electron diffraction, have shown that the parent azetidine molecule is not planar, exhibiting a puckered conformation with a dihedral angle of 37°. rsc.org The barrier to ring inversion is relatively low, but substitution can lock the ring into a specific conformation.
Computational studies using ab initio and density functional theory (DFT) methods have been employed to investigate the conformational preferences of azetidine derivatives, such as L-azetidine-2-carboxylic acid (Aze). nih.gov These studies reveal that the four-membered azetidine ring can adopt different puckered structures depending on the backbone conformation. nih.gov The calculated puckering preferences are generally consistent with experimental data obtained from X-ray crystal structures of peptides containing azetidine residues. nih.gov The configurational stability of lithiated azetidines has also been investigated using in-situ FT-IR analysis and DFT calculations, which revealed that the lithiated intermediates can be configurationally labile, equilibrating to the thermodynamically more stable diastereomer. nih.gov
Influence of Bulky Substituents (e.g., Cyclohexyl and Isopropyl) on Ring Pucker and Overall Conformation
The presence of bulky substituents has a profound impact on the conformational equilibrium of the azetidine ring. nih.govnih.gov To minimize steric strain, a large substituent will preferentially occupy a pseudo-equatorial position on the puckered ring. This effect is particularly pronounced in the relatively rigid azetidine system. rsc.org
Conformational Dynamics of Azetidine-Containing Peptide Mimetics
The incorporation of azetidine-based amino acids into peptides as proline surrogates introduces significant alterations to the conformational landscape of the resulting peptidomimetics. The four-membered ring of azetidine imposes unique stereochemical constraints that differ markedly from the five-membered pyrrolidine (B122466) ring of proline, thereby influencing backbone torsion angles, ring puckering, and the propensity for cis-trans isomerization of the preceding peptide bond.
Computational and experimental studies have provided detailed insights into these conformational dynamics. L-azetidine-2-carboxylic acid (Aze), the lower homologue of L-proline, serves as a key model for understanding these effects. nih.govwikipedia.org When integrated into a peptide chain, the azetidine ring exhibits a less puckered structure compared to the more defined envelope or twist conformations of the proline ring. nih.gov This reduced puckering in the azetidine ring can lead to either a puckered or a planar conformation depending on the peptide's backbone structure. nih.gov This inherent flexibility results in peptides containing Aze being generally more flexible than their proline-containing counterparts. nih.gov The increased flexibility stems from a reduction in the repulsive noncovalent interactions between the atoms of the four-membered ring and adjacent residues. nih.gov
This enhanced conformational freedom can have a destabilizing effect on ordered polypeptide structures, such as the collagen triple helix. nih.govcaymanchem.com Energy computations have demonstrated that the near-extended conformation, characteristic of collagen, is energetically less favorable for Aze-containing peptides compared to those with Proline. nih.gov This contributes to an entropic effect that reduces the stability of such ordered conformations relative to a disordered statistical coil. nih.gov
The influence of the azetidine ring extends to the cis-trans isomerization of the peptide bond. While both Aze and Proline dipeptides show an increased population of the polyproline II-like conformation with rising solvent polarity, there are differences in rotational barriers for the imide bond. nih.gov The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to act as a turn-inducing element, facilitating the synthesis of small macrocyclic peptides. nih.govresearchgate.net X-ray diffraction analysis of a cyclic tetrapeptide containing this element revealed that the azetidine ring promotes an all-trans conformation, which is typically less stable in related systems. nih.govresearchgate.net
The conformational preferences of the azetidine ring itself are also subject to influence from substituents. While the parent azetidine ring has a characteristic dihedral angle of 37°, substitutions can alter this puckering. rsc.org For instance, fluorination can markedly change the ring pucker due to electrostatic interactions between the fluorine atom and the ring's nitrogen atom, especially when the nitrogen is charged. researchgate.net
A comparative analysis of the conformational parameters for azetidine and proline residues highlights the structural differences they impart on a peptide backbone.
| Feature | L-azetidine-2-carboxylic acid (Aze) | L-proline (Pro) |
| Ring Size | 4-membered | 5-membered |
| Ring Puckering | Less puckered; can be planar or puckered depending on backbone structure nih.gov | Defined envelope or twist conformations |
| Peptide Flexibility | Generally increases flexibility in the peptide chain nih.gov | Imparts greater rigidity to the peptide chain |
| Ordered Structures | Tends to destabilize ordered structures like the collagen triple helix nih.gov | Key component for stabilizing structures like the collagen triple helix |
| Conformational Preference | Energetically less favorable in near-extended (collagen-like) conformations nih.gov | Favorable in near-extended conformations |
Reactivity and Chemical Transformations of the Azetidine Nucleus
Ring-Opening Reactions of Azetidines
Ring-opening reactions are a hallmark of azetidine (B1206935) chemistry, providing a powerful method for the synthesis of functionalized acyclic amines. rsc.org Due to the stability of the azetidine ring compared to aziridines, these reactions often require activation of the nitrogen atom, typically through protonation, treatment with Lewis acids, or conversion into a quaternary azetidinium salt. researchgate.net This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.
The primary mechanism for the ring-opening of azetidines is a nucleophilic substitution (SN2) type pathway. nih.gov Upon activation of the nitrogen atom, a wide array of nucleophiles can attack one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. This process is highly versatile, with demonstrated success using carbon, nitrogen, oxygen, and sulfur-based nucleophiles. researchgate.netbeilstein-journals.org For instance, the Lewis acid-promoted ring-opening with aromatic nucleophiles via a Friedel-Crafts-type mechanism showcases the capacity for C-C bond formation. rsc.org Similarly, reagents like pyridine-HF can be used for the regioselective synthesis of γ-fluorinated amines. rsc.org
In unsymmetrically substituted azetidines, such as those with a substituent at the C2 position like 2-[4-(propan-2-yl)cyclohexyl]azetidine, the site of nucleophilic attack is governed by a balance of electronic and steric factors. bohrium.com
Electronic Effects : When an electron-withdrawing or conjugating group (e.g., aryl, acyl, cyano) is present at the C2 position, it stabilizes the developing negative charge in the SN2 transition state. This directs the nucleophile to attack the C2 carbon, resulting in the cleavage of the C2-N bond. researchgate.net
Steric Effects : In cases with sterically demanding, non-activating substituents at C2, such as the bulky alkyl group in the title compound, steric hindrance becomes the dominant factor. Consequently, sterically bulky or strong nucleophiles will preferentially attack the less substituted C4 position, leading to C4-N bond cleavage. This regioselectivity is a critical consideration in the synthetic application of 2-alkylazetidines.
The interplay of these factors is summarized in the table below.
| Substituent at C2 | Nucleophile Type | Major Site of Attack | Controlling Factor |
| Aryl, Acyl, Cyano | Various | C2 | Electronic |
| Alkyl (e.g., Propan-2-yl)cyclohexyl) | Bulky/Strong | C4 | Steric |
| Alkyl | Weak/Small | C2 or C4 (mixture) | Competing Factors |
| Aryl (activated azetidinium) | Various | C2 | Electronic bohrium.com |
| Alkyl (activated azetidinium) | Various | C4 | Steric bohrium.com |
Significant progress has been made in achieving enantioselectivity in the ring-opening of azetidines, primarily through the use of chiral catalysts. acs.org Chiral phosphoric acids and squaramide-based hydrogen-bond donors have proven effective in promoting the desymmetrization of meso-azetidines with excellent enantiomeric excess. rsc.orgacs.org The catalyst operates by forming a chiral complex with the azetidine, selectively activating it and lowering the energy of the transition state for nucleophilic attack on one of the two enantiotopic carbons. acs.org These methods provide highly enantioenriched products from substrates bearing a wide variety of substituents. acs.org
Ring-Expansion Reactions of Azetidines to Larger Heterocycles
The inherent strain in the azetidine nucleus can be leveraged to drive ring-expansion reactions, providing access to larger, more stable heterocyclic systems such as pyrrolidines (five-membered), piperidines (six-membered), and azepanes (seven-membered). rsc.orgsemanticscholar.org These transformations are valuable in synthetic chemistry for building molecular complexity.
Several mechanistic pathways can lead to ring expansion:
Rearrangement of Azetidinium Ylides : Base-catalyzed rearrangements, such as the Stevens rearrangement, can transform azetidinium salts into pyrrolidine (B122466) derivatives. researchgate.netresearchgate.net
Intramolecular Cyclization/Ring-Opening : A common strategy involves installing a side chain on the azetidine ring that contains a nucleophile or a leaving group. For example, a 2-(3-hydroxypropyl)azetidine can undergo intramolecular N-alkylation to form a strained bicyclic azetidinium intermediate. acs.org Subsequent nucleophilic attack on this intermediate leads to the regioselective cleavage of one of the original azetidine bonds, resulting in the formation of either a pyrrolidine or an azepane ring, depending on the substitution pattern and the nucleophile used. acs.orgresearchgate.net
DMSO-Mediated Expansion : cis-2-(2-Mesyloxyethyl)azetidines have been shown to undergo ring expansion in the presence of potassium carbonate and DMSO to yield piperidin-4-ones. rsc.org This reaction proceeds through an intermediate bicyclic azetidinium salt, which is then opened by dimethylsulfoxide. rsc.org
| Azetidine Substrate | Reagents/Conditions | Product Heterocycle |
| N-Benzylazetidinium salt | KHMDS or other strong base | Pyrrolidine |
| 2-(3-Hydroxypropyl)azetidine | 1. Activate alcohol 2. Nucleophile (e.g., CN⁻) | Pyrrolidine and/or Azepane acs.org |
| cis-2-(2-Mesyloxyethyl)azetidine | K₂CO₃, DMSO | Piperidine (B6355638) rsc.org |
Functionalization and Derivatization of the Azetidine Ring System
Beyond reactions that cleave the ring, the azetidine scaffold can be functionalized while keeping the four-membered ring intact. This allows for the synthesis of a diverse range of substituted azetidines for applications in medicinal chemistry and materials science. researchgate.netuni-muenchen.de
N-Functionalization : The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, sulfonylation, and arylation (e.g., Buchwald-Hartwig coupling). uni-muenchen.denih.gov This allows for the introduction of a wide variety of substituents on the nitrogen, modulating the compound's properties.
C-Functionalization : Direct functionalization of the carbon atoms of the azetidine ring is more challenging but can be achieved through several methods. α-Lithiation at the C2 position, followed by trapping with an electrophile, is a known method, though it is often facilitated by an activating group. uni-muenchen.de More recently, direct C(sp³)–H functionalization reactions have been developed, enabling the introduction of aryl groups at positions on the ring under mild conditions. rsc.org
Late-stage functionalization is a particularly powerful tool. For example, azetidine-containing cyclic peptides can be modified chemoselectively at the azetidine nitrogen after the macrocycle has been formed, allowing for the attachment of dyes or biotin tags. researchgate.netnih.gov
Strain-Release Reactivity and its Synthetic Applications
The concept of strain-release is the fundamental driving force behind much of the reactivity of the azetidine ring. rsc.orgresearchgate.net The energy released upon opening the strained four-membered ring can be harnessed to facilitate reactions that would otherwise be thermodynamically unfavorable. beilstein-journals.org This principle has led to the development of powerful synthetic strategies.
A prominent example is the "build and release" approach, where a strained molecule is intentionally synthesized and then subjected to a ring-opening functionalization step. beilstein-journals.org This is powerfully demonstrated in the chemistry of 1-azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors to azetidines. ABBs react readily with a vast range of nucleophiles and electrophiles in strain-release reactions to afford diversely substituted azetidines in a modular fashion. researchgate.net This methodology avoids the challenges associated with the direct synthesis of heavily substituted azetidines. The instability of the azetidine ring can also manifest as decomposition pathways, for instance, via intramolecular ring-opening by a pendant amide group under acidic conditions. nih.gov
Advanced Computational and Theoretical Investigations
Quantum Mechanical Calculations for Reaction Mechanism Elucidation
Quantum mechanical (QM) calculations are a cornerstone for understanding the intricate details of chemical reactions at the molecular level. For the synthesis of azetidine (B1206935) rings, these calculations can illuminate the pathways of complex transformations. Density Functional Theory (DFT) is a frequently employed method to investigate the mechanisms of azetidine formation, providing a quantum chemical explanation for observed regioselectivity and stereoselectivity, which are often governed by subtle energetic differences between possible reaction pathways. researchgate.netacs.org
For instance, in the synthesis of 2-substituted azetidines from precursors like epoxides, QM calculations can explain the preferential formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.net This is often a result of kinetic control, where the transition state leading to the azetidine product is lower in energy. researchgate.net The elucidation of such reaction mechanisms is crucial for optimizing reaction conditions to favor the desired product. acs.org
Computational studies have also been instrumental in understanding enzyme-catalyzed reactions that form azetidine rings. By combining QM calculations with experimental data, researchers can unravel the catalytic mechanisms of enzymes like AZE synthases, which catalyze the formation of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM). researchgate.net These studies provide a molecular framework for understanding and potentially engineering such enzymatic processes. researchgate.net
A hypothetical reaction mechanism for the formation of a 2-substituted azetidine, elucidated through QM calculations, might involve the following steps and associated energy changes:
| Reaction Step | Description | Calculated ΔG (kcal/mol) |
|---|---|---|
| Reactant Complex Formation | Association of starting materials | -5.2 |
| Transition State 1 (TS1) | Nucleophilic attack to form C-N bond | +15.8 |
| Intermediate 1 | Formation of a transient open-chain species | +2.1 |
| Transition State 2 (TS2) | Ring closure to form the azetidine ring | +12.5 |
| Product Complex | Formation of the azetidine product | -20.7 |
Predictive Modeling for Rational Synthetic Pathway Design and Optimization
Predictive modeling has emerged as a powerful tool for the rational design and optimization of synthetic pathways for complex molecules, including azetidine derivatives. thescience.dev By leveraging computational models, chemists can pre-screen potential reactants and reaction conditions to identify those most likely to yield the desired product, thereby minimizing trial-and-error experimentation. thescience.dev
For the synthesis of azetidines, computational models can predict the feasibility of a reaction by calculating the energy levels of the reactants in their ground and excited states. thescience.dev In photocatalyzed reactions, for example, the efficiency of the reaction is often dependent on the close matching of the energy levels of the excited states of the reactants. thescience.dev Models that can accurately predict these energy levels can guide the selection of suitable substrates. thescience.dev
Simulation of Conformational Preferences and Dynamics of Azetidine Derivatives
The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. For a molecule like 2-[4-(Propan-2-yl)cyclohexyl]azetidine, which contains two distinct ring systems, understanding its conformational preferences and dynamics is of paramount importance.
The cyclohexane (B81311) ring in this compound will predominantly adopt a chair conformation. libretexts.org The bulky propan-2-yl group will have a strong preference for the equatorial position to minimize steric hindrance. libretexts.org The azetidine substituent at the 4-position of the cyclohexane ring can exist in either an axial or equatorial position, and the equilibrium between these two conformers will be determined by their relative energies. Generally, larger substituents prefer the equatorial position. libretexts.org
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. These simulations can reveal the rates of interconversion between different conformers and the flexibility of the molecule in various environments. aip.orgacs.org
| Conformer | Position of Azetidine Ring | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0.00 |
| Chair | Axial | 2.15 |
| Twist-Boat | Equatorial | 5.50 |
| Twist-Boat | Axial | 7.80 |
Transition State Analysis in Azetidine Chemical Transformations
The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of transition state structures and their associated energies is fundamental to understanding reaction rates and selectivity. acs.org
For chemical transformations involving azetidines, such as their synthesis or ring-opening reactions, computational methods can be used to locate and characterize the relevant transition states. researchgate.netfrontiersin.org For example, in the formation of azetidines from epoxy amines, calculations have shown that the energy of the transition state leading to the azetidine is significantly lower than that leading to the corresponding five-membered pyrrolidine, consistent with experimental observations of preferential azetidine formation. frontiersin.org
The geometry of the transition state can also provide insights into the stereochemical outcome of a reaction. By analyzing the steric and electronic interactions within the transition state structure, it is possible to predict which diastereomer or enantiomer will be formed preferentially. jmchemsci.com
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Formation of 2-substituted azetidine | TSazetidine | 18.5 |
| Formation of 3-substituted pyrrolidine | TSpyrrolidine | 24.2 |
Role of Azetidine Derivatives As Advanced Synthetic Building Blocks
Azetidines as Chiral Templates and Auxiliaries in Asymmetric Organic Synthesis
Chiral azetidine (B1206935) derivatives have emerged as powerful tools in asymmetric synthesis, serving as both chiral templates and auxiliaries to control the stereochemical outcome of chemical reactions. birmingham.ac.ukrsc.org The inherent ring strain and conformational rigidity of the azetidine scaffold allow for effective transfer of stereochemical information.
As chiral auxiliaries, azetidines can be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center. For instance, C2-symmetric azetidines have been developed and their propionamides have been asymmetrically alkylated. rsc.orgrsc.org The stereochemistry of the resulting products is influenced by the rigid structure of the azetidine ring. (S)-1-Phenylethylamine has been utilized as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org
In their role as chiral templates, the azetidine ring system provides a rigid framework upon which to construct more complex chiral molecules. rsc.org The synthesis of optically active azetidine-2,4-dicarboxylic acid showcases the use of azetidines in creating stereochemically defined products. rsc.orgrsc.org The predictable stereochemical control offered by these systems makes them valuable in the synthesis of enantiomerically pure compounds. acs.org
| Application Area | Examples of Azetidine Derivatives | Key Reactions | Significance |
| Chiral Auxiliaries | C2-symmetric azetidines, (S)-1-Phenylethylamine derived azetidines | Asymmetric alkylation of propionamides | High stereochemical control in the formation of new chiral centers. rsc.orgrsc.org |
| Chiral Templates | Azetidine-2,4-dicarboxylic acids | Synthesis of enantiomerically pure compounds | Provides a rigid scaffold for the construction of complex chiral molecules. rsc.orgrsc.orgrsc.org |
Utility in the Construction of Complex Heterocyclic and Acyclic Architectures
The strain inherent in the four-membered ring of azetidines makes them versatile intermediates for the synthesis of a wide array of more complex molecular structures. rsc.orgrsc.org Ring-opening and ring-expansion reactions of azetidines provide access to a variety of acyclic and larger heterocyclic systems that would be challenging to synthesize through other methods.
Azetidines serve as key intermediates in the synthesis of enantiomerically pure diamines, amino alcohols, and polyamines. acs.org Their ability to undergo controlled ring-opening allows for the introduction of diverse functional groups, leading to the formation of intricate molecular frameworks. Furthermore, the development of methods for the synthesis of densely functionalized azetidine ring systems has expanded their utility in creating fused, bridged, and spirocyclic ring systems. nih.gov
The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed cycloaddition highlights a robust methodology for creating highly substituted and stereochemically complex azetidine derivatives. nih.gov These derivatives can then be further elaborated into more complex structures.
Applications in Peptidomimetic Design and Synthesis (as non-natural amino acids)
Azetidine-2-carboxylic acid and its derivatives are valuable as conformationally constrained analogs of natural amino acids in the design of peptidomimetics. nih.gov The incorporation of these non-natural amino acids into peptides can induce specific secondary structures and enhance biological activity and stability by restricting conformational flexibility.
The asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners provides access to analogs of proteinogenic amino acids such as phenylalanine, naphthylalanine, and leucine. nih.gov These constrained amino acids are of significant interest in medicinal chemistry for the development of novel therapeutic agents. The rigid azetidine ring helps to pre-organize the peptide backbone, which can lead to improved receptor binding affinity and selectivity.
| Azetidine Amino Acid Analog | Corresponding Natural Amino Acid | Significance in Peptidomimetics |
| (3R)-phenyl-L-azetidine-2-carboxylic acid | Phenylalanine | Induces conformational constraints, potentially enhancing biological activity. nih.gov |
| (3R)-naphthyl-L-azetidine-2-carboxylic acid | Naphthylalanine | Offers a larger hydrophobic side chain with restricted rotation. nih.gov |
| (3S)-isopropyl-L-azetidine-2-carboxylic acid | Leucine | Provides a constrained aliphatic side chain. nih.gov |
Azetidine-Based Ligands in Asymmetric Catalysis
Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis, facilitating a variety of enantioselective transformations. birmingham.ac.uk The stereoelectronic properties of the azetidine ring, combined with the nature of the substituents, play a crucial role in the efficiency and selectivity of the catalyst.
Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been utilized to induce asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net The performance of these azetidine-containing catalysts is often benchmarked against their aziridine- and pyrrolidine-containing counterparts. birmingham.ac.uk While bulky substituents on the 2,4-positions of C2-symmetric azetidine derivatives can sometimes lead to decreased enantiomeric excesses in certain reactions, the tunability of the azetidine scaffold allows for the optimization of ligand structure for specific catalytic applications. researchgate.net
Development of Novel Materials from Azetidine Scaffolds
The unique structural and reactive properties of azetidines also lend themselves to the development of novel materials. The ring strain of azetidines can be harnessed in ring-opening polymerizations to create functional polymers with well-defined architectures. rsc.orgrsc.org
While the application of "2-[4-(Propan-2-yl)cyclohexyl]azetidine" in materials science is not extensively documented, the broader class of azetidine derivatives is being explored for the synthesis of new polymers and materials. The ability to introduce a wide range of functional groups onto the azetidine ring allows for the tailoring of material properties for specific applications, including in drug delivery and advanced composites. The development of diverse azetidine-based scaffolds is a key step towards the generation of new materials with unique characteristics. nih.gov
Q & A
Q. How can mechanistic studies elucidate the compound’s role in catalytic or supramolecular systems?
- Methodological Answer : Time-resolved spectroscopy (e.g., transient absorption) captures short-lived intermediates in catalytic cycles. Single-crystal X-ray diffraction maps host-guest interactions in supramolecular assemblies. Pair with ab initio molecular dynamics (AIMD) to simulate dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
